2-Chloro-5-nitro-3,3'-bipyridine
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Overview
Description
2-Chloro-5-nitro-3,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 5-position on one of the pyridine rings. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and supramolecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 2-Chloro-5-nitro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents.
Negishi Coupling: Employs zinc reagents.
Ullmann Coupling: Copper-catalyzed coupling of aryl halides.
Wurtz Coupling: Sodium-mediated coupling of alkyl halides.
Industrial Production Methods: Industrial production of bipyridine derivatives typically involves large-scale application of the aforementioned coupling reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-5-nitro-3,3’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
2-Chloro-5-nitro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and supramolecular structures.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-3,3’-bipyridine involves its interaction with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The nitro and chloro groups play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the nitro and chloro substituents, making it less reactive.
4,4’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
2-Chloro-5-nitropyridine: Similar functional groups but lacks the bipyridine structure.
Uniqueness: 2-Chloro-5-nitro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in coordination chemistry and catalysis .
Properties
Molecular Formula |
C10H6ClN3O2 |
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Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-chloro-5-nitro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-9(7-2-1-3-12-5-7)4-8(6-13-10)14(15)16/h1-6H |
InChI Key |
RZFQFZOSVAFAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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